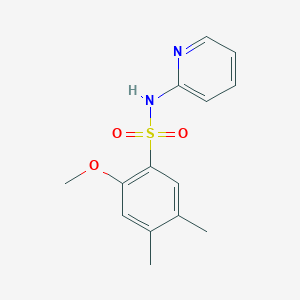
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as DEBS and is known for its unique properties that make it an ideal candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of DEBS is complex and not fully understood. However, it is known that DEBS interacts with various biological molecules, including enzymes and proteins, to produce its effects. DEBS has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
DEBS has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. DEBS has also been shown to inhibit the aggregation of proteins, which may have implications for the development of new therapies for diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DEBS has several advantages as a reagent for laboratory experiments, including its high purity and stability, as well as its unique properties that make it an ideal candidate for use in various assays. However, DEBS also has some limitations, including its relatively high cost and the complexity of its synthesis process.
Orientations Futures
There are several future directions for research involving DEBS, including its potential use as a therapeutic agent for various diseases, the development of new synthetic routes for its production, and the investigation of its interactions with other biological molecules. Further research is needed to fully understand the mechanism of action of DEBS and to explore its potential applications in various fields of science and medicine.
Méthodes De Synthèse
The synthesis of DEBS involves several steps, including the reaction of 2,5-dibromoaniline with ethyl 2-bromoacetate to form 2,5-dibromo-N-(2-bromoethyl)aniline. This compound is then reacted with sodium ethoxide to form DEBS. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high purity and yield.
Applications De Recherche Scientifique
DEBS has found a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe for the detection of protein aggregation, and as an inhibitor of carbonic anhydrase. DEBS has also been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13Br2NO3S |
Poids moléculaire |
435.1 g/mol |
Nom IUPAC |
2,5-dibromo-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13Br2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3 |
Clé InChI |
KUDJASFVZHNOCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








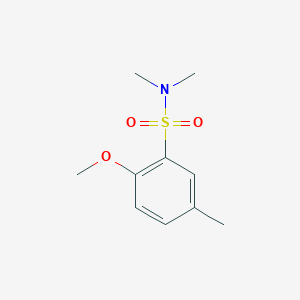
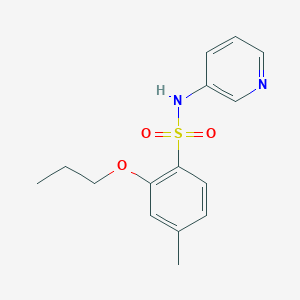
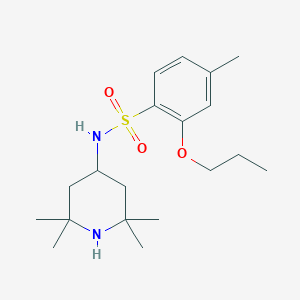
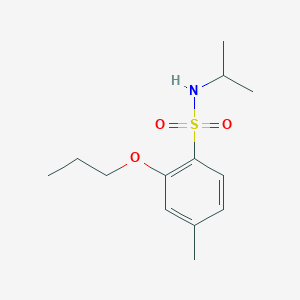
![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
